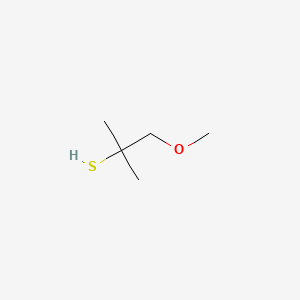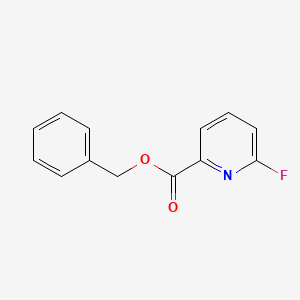![molecular formula C10H16BNO3 B15299439 [6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
[6-(Pentyloxy)pyridin-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Pentyloxy)pyridin-3-yl]boronic acid: is an organoboron compound with the molecular formula C10H16BNO3. It is a derivative of pyridine, substituted with a pentyloxy group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using n-butyllithium, followed by reaction with a boron-containing reagent such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. .
Industrial Production Methods: Industrial production methods for [6-(Pentyloxy)pyridin-3-yl]boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: While less common, [6-(Pentyloxy)pyridin-3-yl]boronic acid can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The major products of reactions involving this compound are typically biaryl compounds or substituted alkenes, depending on the nature of the coupling partner.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Sensing Applications: Boronic acids are used in the development of sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these molecules.
Biology and Medicine:
Drug Development: Boronic acids, including [6-(Pentyloxy)pyridin-3-yl]boronic acid, are explored for their potential as enzyme inhibitors and therapeutic agents.
Protein Manipulation: Used in the modification and labeling of proteins, which is crucial for studying protein function and interactions.
Industry:
作用机制
The mechanism of action of [6-(Pentyloxy)pyridin-3-yl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.
相似化合物的比较
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acids: Other derivatives of pyridine with boronic acid groups at different positions.
Uniqueness:
属性
分子式 |
C10H16BNO3 |
|---|---|
分子量 |
209.05 g/mol |
IUPAC 名称 |
(6-pentoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
InChI 键 |
YIULEZHSJSBHGX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)OCCCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)


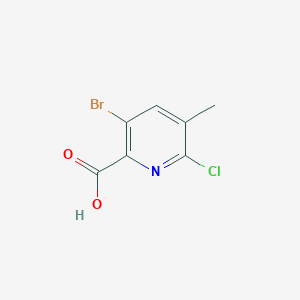
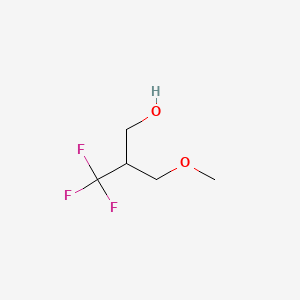
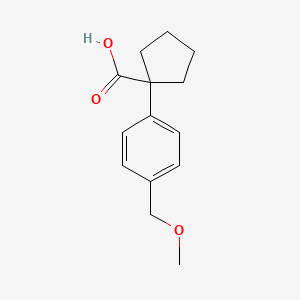
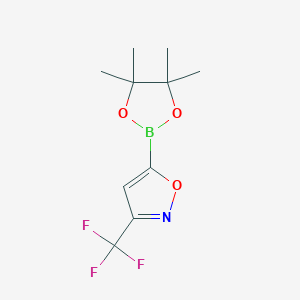
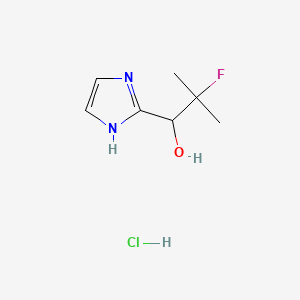
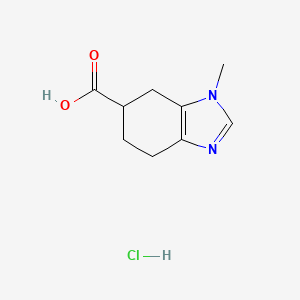

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
